2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol
Description
2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol is a structurally complex organic compound featuring a cyclopropane ring fused with a substituted butanol backbone. The molecule includes an aminomethyl group (-CH2NH2) at the C2 position and a 1-methylcyclopropyl moiety at the C1 position. This unique architecture imparts distinct physicochemical properties, such as steric hindrance from the cyclopropane ring and amphiphilic behavior due to the polar hydroxyl (-OH) and amine (-NH2) groups.
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(6-10)8(11)9(2)4-5-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
HAMOPCFMGKAWTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1(CC1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1-methylcyclopropylcarbinol with formaldehyde and ammonia, followed by reduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol is a chemical compound with an amine group and a hydroxyl group attached to a butane backbone, plus a 1-methylcyclopropyl group. Classified as an alcohol, it is of interest in medicinal chemistry and organic synthesis.
Potential Applications
This compound has potential applications in pharmaceutical development due to its possible biological activity. Its unique structure may allow it to interact with receptors or enzymes, potentially influencing metabolic pathways. Studies have shown that similar compounds can exhibit antimicrobial or anti-inflammatory properties, suggesting that this compound may also possess significant biological effects.
Research into the biological activity of This compound suggests potential interactions with biological targets, particularly in pharmacology. Preliminary investigations may involve assessing its binding affinity to target proteins and evaluating its effects on cellular function. These studies are essential for determining the viability of this compound in clinical applications.
Structural Analogues
Several compounds share structural similarities with This compound.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Aminobutan-1-ol | Similar backbone with an amine group | Lacks cyclopropyl substituent |
| 4-(2-Methylcyclopropyl)butan-1-ol | Contains a methylcyclopropyl group | Different position of functional groups |
| 2-Amino-3-butanol | Contains an amino group and hydroxyl group | Different carbon chain length |
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol, comparisons are drawn with analogs sharing cyclopropane rings, aminomethyl substituents, or alcohol functionalities. Key differences arise in steric effects, polarity, and thermodynamic behavior.
Table 1: Structural and Thermodynamic Comparison of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water, mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 171.26 | 0.45 | 12.3 (moderate) | Cyclopropane, -OH, -NH2 |
| 1-Aminomethylcyclopropanol | 101.15 | -0.78 | 58.9 (high) | Cyclopropane, -OH, -NH2 |
| 2-Methylcyclopropylmethanol | 100.16 | 1.12 | 3.1 (low) | Cyclopropane, -OH |
| 3-(Aminomethyl)pentan-1-ol | 117.19 | 0.21 | 24.7 (moderate) | Linear chain, -OH, -NH2 |
Key Findings:
Steric Effects and Reactivity: The 1-methylcyclopropyl group in this compound introduces significant steric hindrance compared to linear analogs like 3-(Aminomethyl)pentan-1-ol. This reduces its miscibility in nonpolar solvents (e.g., logP = 0.45 vs. 1.12 for 2-Methylcyclopropylmethanol) .
Hydrogen-Bonding Capacity: The compound’s dual polar groups (-OH and -NH2) enhance water solubility relative to cyclopropane-containing analogs lacking amines (e.g., 2-Methylcyclopropylmethanol solubility: 3.1 mg/mL vs. 12.3 mg/mL for the target compound).
Thermodynamic Behavior: Local composition models, such as those discussed by Renon and Prausnitz , predict activity coefficients in mixtures. For instance, the nonrandomness parameter (α12) in such models would vary significantly between this compound and simpler alcohols due to steric and polarity differences, impacting phase equilibria predictions.
Synthetic Challenges: Cyclopropane rings are prone to ring-opening under acidic or high-temperature conditions. This instability differentiates this compound from non-cyclopropane analogs like 3-(Aminomethyl)pentan-1-ol, which exhibit greater thermal stability.
Biological Activity
2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol, a compound with potential therapeutic applications, has garnered interest in pharmacological research due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic uses, and toxicological profile.
Chemical Structure and Properties
The compound features a chiral center and multiple functional groups that may influence its biological interactions. Its structure can be represented as follows:
- Chemical Formula : CHN
- Molecular Weight : 155.25 g/mol
- CAS Number : Not specifically listed but related compounds have been studied extensively.
Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in relation to serotonin and dopamine receptors. Studies have shown that similar compounds can exhibit bitopic ligand properties, allowing them to engage multiple receptor sites, which can enhance their efficacy in treating certain conditions such as depression or anxiety disorders .
2. Therapeutic Applications
The compound has potential applications in several therapeutic areas:
- Neuropharmacology : Its interaction with neurotransmitter receptors suggests potential use in treating mood disorders.
- Antimicrobial Activity : Preliminary studies have indicated that related compounds possess antibacterial properties against Gram-negative bacteria, which could extend to this compound .
1. Acute Toxicity
Toxicological assessments indicate that the compound has a low acute toxicity profile. Inhalation studies suggest minimal systemic toxicity, although irritation at the site of exposure has been noted .
2. Genotoxicity and Carcinogenicity
Limited evidence from genotoxicity studies indicates that it is unlikely to be carcinogenic. In bacterial reverse mutation assays, no positive responses were observed, suggesting a low risk for genetic damage .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
